molecular formula C19H17N3O7S B2611430 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 922090-63-9

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2611430
CAS No.: 922090-63-9
M. Wt: 431.42
InChI Key: BFLAKZSPIZTHNF-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide (CAS: 922090-63-9) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a benzodioxole moiety at position 3. The propanamide side chain is further modified with a 4-methoxyphenylsulfonyl group, which contributes to its electronic and steric properties .

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O7S/c1-26-13-3-5-14(6-4-13)30(24,25)9-8-17(23)20-19-22-21-18(29-19)12-2-7-15-16(10-12)28-11-27-15/h2-7,10H,8-9,11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLAKZSPIZTHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the sulfonylation of the intermediate product with 4-methoxybenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced derivatives of the oxadiazole or sulfonyl groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide could potentially inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have indicated that similar oxadiazole derivatives possess antibacterial properties due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Effects

The sulfonamide group in the compound may contribute to anti-inflammatory effects. Research has highlighted that compounds with sulfonamide functionalities can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Photophysical Properties

Compounds with oxadiazole structures are known for their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of benzo[d][1,3]dioxole enhances the stability and efficiency of these materials .

Drug Delivery Systems

The unique chemical structure allows for the potential use of this compound in drug delivery systems. Its ability to form stable complexes with various drugs can improve the solubility and bioavailability of poorly soluble therapeutic agents .

Case Study 1: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that this compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Activity

A series of experiments assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial growth rates, suggesting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism by which N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzo[d][1,3]dioxole and oxadiazole moieties may play a role in binding to these targets, while the sulfonyl group could influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Oxadiazole Cores

2.1.1 2-Amino-5-(4-substituted phenyl)-1,3,4-oxadiazoles These analogues replace the benzodioxole group with amino and substituted phenyl groups. For example, 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole is synthesized via semicarbazide hydrochloride and benzaldehyde under reflux conditions . Unlike the target compound, these derivatives lack sulfonyl and propanamide groups, resulting in reduced molecular weight and altered hydrophobicity.

2.1.2 N-(2,4-dimethylphenyl)-3-[3-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide This compound (ChemDiv) shares the propanamide chain but incorporates a sulfanyl-methyl linker and dual oxadiazole rings.

Thiazole-Based Analogues with Benzodioxole Moieties

2.2.1 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (Compound 32) This derivative replaces the oxadiazole core with a thiazole ring and introduces a cyclopropanecarboxamide group.

Sulfonamide and Sulfamoyl Analogues

2.3.1 3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide This compound (Similarity: 0.91 to the target) features a chlorinated propanamide chain and a sulfamoyl group.

Table 2: Structural and Electronic Comparisons

Compound LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound ~3.1 2 8 ~110
3-Chloro-N-{...}propanamide ~2.8 2 7 ~95
Compound 32 (Thiazole derivative) ~3.5 1 7 ~85

*Estimated using fragment-based methods.

Key Research Findings

  • Bioactivity : Thiazole derivatives (e.g., Compound 32) show moderate enzyme inhibition in preliminary assays, likely due to the benzodioxole moiety’s interaction with hydrophobic pockets . The target compound’s sulfonyl group may enhance binding to sulfhydryl-containing targets.
  • Solubility : The 4-methoxyphenylsulfonyl group in the target compound improves aqueous solubility compared to methylbenzoyl analogues .
  • Synthetic Challenges : Oxadiazole derivatives generally require harsher conditions (e.g., carbodiimide coupling) compared to thiazole-based compounds synthesized via cyclopropane-carboxylic acid coupling .

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C19H18N4O5S\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{5}\text{S}
  • Molecular weight : 398.43 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The benzo[d][1,3]dioxole moiety is known for its antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This property is crucial in preventing cellular damage and may contribute to anti-inflammatory effects.
  • Anticancer Potential : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The oxadiazole ring is often associated with anticancer activity due to its ability to induce apoptosis in malignant cells.
  • Enzyme Inhibition : The sulfonamide group may enhance the compound's ability to inhibit specific enzymes linked to disease pathways, including those involved in cancer progression and neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismIC50 Value (µM)Reference
AntioxidantDPPH Radical Scavenging20.5
AnticancerMCF-7 Breast Cancer Cells15.0
Enzyme InhibitionhAChE and hBChE12.0
Anti-inflammatoryCOX Inhibition18.5

Case Studies

  • Anticancer Studies : A study investigating the anticancer properties of similar oxadiazole derivatives revealed that compounds with structural similarities to this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 15 µM. This suggests that modifications in the structure can enhance the potency against breast cancer cells .
  • Neuroprotective Effects : Another research highlighted the multifunctional inhibitory profiles of related compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for maintaining cognitive functions. The compound demonstrated an IC50 of 12 µM against these enzymes, indicating potential use in treating neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound’s synthesis typically involves multi-step protocols. For the oxadiazole core, cyclization of carboxylic acid hydrazides using reagents like POCl₃ or H₂SO₄ at 100–120°C is common . For sulfonamide coupling, triethylamine (TEA) in chloroform or dioxane is used to neutralize HCl generated during sulfonyl chloride reactions . Optimization tips:

  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry (e.g., 1:1 molar ratio of hydrazide to sulfonyl chloride) to minimize side products.
  • Purify intermediates via recrystallization (ethanol-DMF mixtures) to improve yield .

Q. How can structural characterization be reliably performed for this compound?

Use a combination of spectroscopic techniques:

  • IR spectroscopy : Confirm key functional groups (e.g., C=O at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .
  • Mass spectrometry (EI-MS) : Verify molecular ion peaks and fragmentation patterns .
    Cross-reference with computational data (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. What solvents and catalysts are most effective for derivatizing the oxadiazole moiety?

  • Solvents : DMF or THF for nucleophilic substitutions; chloroform for acylations .
  • Catalysts : TEA or pyridine for acid chloride reactions .
  • Coupling agents : HBTU or DCC for amide bond formation in propanamide derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

  • Substitution patterns : Modify the benzo[d][1,3]dioxole or 4-methoxyphenyl groups to assess antimicrobial or anticonvulsant activity .
  • Bioisosteric replacements : Replace the sulfonamide with sulfonylurea or thiourea to study binding affinity changes .
  • In vitro assays : Test derivatives against bacterial strains (e.g., Bacillus subtilis) or cancer cell lines, comparing IC₅₀ values .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Dynamic effects : Use variable-temperature NMR to detect conformational exchanges (e.g., hindered rotation in sulfonamides) .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in aromatic regions .
  • X-ray crystallography : Resolve tautomerism in the oxadiazole ring .

Q. What strategies mitigate cytotoxicity while enhancing target selectivity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to reduce off-target effects .
  • Lipophilicity optimization : Adjust logP via substituents (e.g., halogenation) to improve membrane permeability without increasing toxicity .
  • Hemolytic assays : Screen derivatives using erythrocyte lysis tests to prioritize non-toxic candidates .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Model binding to urease or GABA receptors using AutoDock Vina .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Corrogate electronic parameters (e.g., Hammett constants) with bioactivity data .

Q. What are the key stability challenges for this compound under storage or experimental conditions?

  • Hydrolysis : Protect sulfonamide and oxadiazole moieties from moisture by storing in anhydrous DMSO or under nitrogen .
  • Photodegradation : Use amber vials and minimize UV exposure .
  • Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>200°C typical for oxadiazoles) .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies for in vivo efficacy?

  • Dose range : Start with 10–100 mg/kg (oral or IP) based on prior anticonvulsant studies .
  • Controls : Include vehicle (e.g., 5% DMSO in saline) and positive controls (e.g., valproate for seizures) .
  • Endpoint metrics : Measure seizure latency (MES test) or tumor volume reduction over 21 days .

Q. What statistical approaches address variability in biological replicate data?

  • ANOVA with post-hoc tests : Compare means across treatment groups (p<0.05 threshold) .
  • Power analysis : Determine sample size (n=6–8 per group) to detect ≥30% effect size .
  • Outlier detection : Use Grubbs’ test to exclude anomalous data points .

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